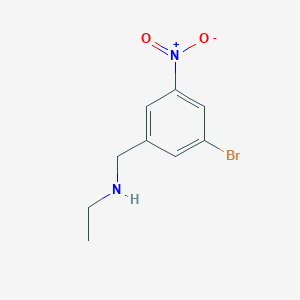

(3-Bromo-5-nitrobenzyl)-ethylamine

Description

Foundational Aspects and Structural Context within Organic Chemistry

The chemical identity of (3-Bromo-5-nitrobenzyl)-ethylamine is defined by its unique arrangement of functional groups on a benzene (B151609) ring. The structural characteristics of this compound are pivotal to its chemical behavior and reactivity.

The core of the molecule is a benzene ring, which is substituted at positions 1, 3, and 5. The substituents are an ethylaminomethyl group (-CH₂NHCH₂CH₃), a bromine atom (-Br), and a nitro group (-NO₂). The systematic IUPAC name for this compound is N-(3-Bromo-5-nitrobenzyl)ethanamine.

The electronic properties of the benzene ring are significantly influenced by the attached bromo and nitro groups. Both of these groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution reactions. libretexts.org The nitro group, in particular, is a strong deactivating group due to both inductive and resonance effects, while the bromine atom exerts a deactivating inductive effect and a weak activating resonance effect. libretexts.org These electronic effects make the positions ortho and para to these groups less susceptible to electrophilic attack.

| Property | Value | Source |

| IUPAC Name | N-(3-Bromo-5-nitrobenzyl)ethanamine | |

| CAS Number | 1505137-14-3 | nih.gov |

| Molecular Formula | C₉H₁₁BrN₂O₂ | bldpharm.com |

| Molecular Weight | 259.10 g/mol |

Significance as a Synthetic Target and Intermediate in Advanced Chemical Synthesis

The primary significance of this compound in academic and industrial research lies in its role as a versatile synthetic intermediate. Nitro compounds are widely recognized as valuable building blocks for the synthesis of pharmaceutically relevant substances, offering a diverse range of chemical transformations. nih.govfrontiersin.org

The synthesis of this compound itself is typically achieved through the reductive amination of its corresponding aldehyde precursor, 3-bromo-5-nitrobenzaldehyde (B1283693). This reaction involves the condensation of the aldehyde with ethylamine (B1201723) to form an imine, which is subsequently reduced to the desired secondary amine. google.com This synthetic route is a common and effective method for the preparation of N-substituted benzylamines.

The utility of this compound as an intermediate stems from the reactivity of its functional groups:

The Bromo Group: The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents.

The Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂). This transformation provides a new site for functionalization, such as acylation, alkylation, or diazotization, further expanding the synthetic possibilities. The resulting aniline (B41778) derivatives are common precursors in medicinal chemistry.

The Ethylamino Group: The secondary amine can also be a site for further chemical modification.

The strategic placement of these functional groups on the benzene ring allows for sequential and regioselective modifications, making this compound a valuable starting material for the synthesis of complex molecules with potential biological activity. Substituted benzylamines are a common motif in many pharmacologically active compounds. nih.gov

| Precursor Compound | Product Compound | Reaction Type |

| 3-Bromo-5-nitrobenzaldehyde | This compound | Reductive Amination |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(3-bromo-5-nitrophenyl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-2-11-6-7-3-8(10)5-9(4-7)12(13)14/h3-5,11H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWVSKKROHAYNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=CC(=C1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 5 Nitrobenzyl Ethylamine

Conventional and Established Synthetic Routes to (3-Bromo-5-nitrobenzyl)-ethylamine

The synthesis of this compound can be achieved through various established chemical transformations. These routes are designed to introduce the bromo, nitro, and ethylamine (B1201723) functionalities onto the benzyl (B1604629) core in a controlled manner.

Strategies Involving Benzyl Halide Precursors

A common and direct approach to synthesizing the target compound is through the use of a benzyl halide precursor, specifically a brominated benzyl substrate. This strategy leverages the reactivity of the benzylic position for the introduction of the ethylamine group.

This method involves the reaction of a suitable 3-bromo-5-nitrobenzyl halide, such as 3-bromo-5-nitrobenzyl bromide, with ethylamine. The ethylamine acts as a nucleophile, displacing the halide from the benzylic carbon to form the desired this compound. This is a classic SN2 reaction. The efficiency of this reaction is dependent on factors such as the choice of solvent and reaction temperature. While this method is straightforward, it can sometimes lead to the formation of secondary and tertiary amines as byproducts due to over-alkylation of the amine.

An alternative strategy starting from a carbonyl compound is the reductive amination of 3-bromo-5-nitrobenzaldehyde (B1283693) with ethylamine. sigmaaldrich.com This two-step process first involves the formation of an imine intermediate through the reaction of the aldehyde with ethylamine. The subsequent in-situ reduction of the imine, typically using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), yields the final secondary amine product, this compound. This method is often preferred as it provides better control and minimizes the formation of over-alkylated byproducts that can occur in direct nucleophilic substitution.

| Starting Material | Reagents | Product | Reaction Type |

| 3-Bromo-5-nitrobenzyl bromide | Ethylamine | This compound | Nucleophilic Substitution |

| 3-Bromo-5-nitrobenzaldehyde | 1. Ethylamine2. Reducing agent (e.g., NaBH₄) | This compound | Reductive Amination |

Approaches Utilizing Nitro-Substituted Benzenes

Another major synthetic pathway begins with a benzene (B151609) ring already containing the nitro group. The subsequent steps then focus on introducing the bromo and the ethylaminomethyl functionalities.

The synthesis often commences with the nitration of a suitable benzene derivative. For instance, starting with benzene, a Friedel-Crafts acylation followed by a Clemmensen reduction can introduce an alkyl group. libretexts.org Subsequent nitration, directed by the existing substituent, can place the nitro group at the desired position. libretexts.org The order of substituent introduction is critical to ensure the correct regiochemistry. For example, nitration of bromobenzene (B47551) would lead to a mixture of ortho and para isomers, not the desired meta product. Therefore, the nitro group, being a meta-director, is often introduced before the bromine atom in a multi-step synthesis. libretexts.org The bromination of nitrobenzene (B124822) in the presence of a catalyst like iron can yield m-bromonitrobenzene. orgsyn.org

Once the 3-bromo-5-nitrobenzyl scaffold is assembled, a key step can be the reduction of a functional group to form the final amine. For example, if a precursor like 3-bromo-5-nitrobenzonitrile (B1276932) is synthesized, the nitrile group can be reduced to a primary amine. Subsequent N-alkylation with an ethyl halide would then yield the target compound. Alternatively, the nitro group itself can be reduced to an amino group. However, for the synthesis of this compound, the nitro group is a required feature of the final product and is therefore preserved. The synthesis of related compounds often involves the reduction of a nitro group to an amine, which can then be further functionalized. learncbse.in

| Precursor Molecule | Reaction | Reagents | Intermediate/Product |

| Benzene | Nitration | HNO₃, H₂SO₄ | Nitrobenzene |

| Nitrobenzene | Bromination | Br₂, Fe | m-Bromonitrobenzene |

| 3-Bromotoluene | Nitration | HNO₃, H₂SO₄ | 3-Bromo-5-nitrotoluene (B1266673) |

| 3-Bromo-5-nitrotoluene | Bromination | NBS | 3-Bromo-5-nitrobenzyl bromide |

Strategies Involving Bromination of Nitrobenzyl-ethylamine Precursors

The synthesis of this compound via bromination of a pre-existing nitrobenzyl-ethylamine framework is governed by the principles of electrophilic aromatic substitution. The regiochemical outcome is dictated by the directing effects of the substituents already present on the aromatic ring. In this case, the nitro group (-NO₂) is a powerful deactivating group and a meta-director, while the ethylamine side chain (-CH₂CH₂NH₂) or a protected variant is an activating, ortho-, para-director. libretexts.orglibretexts.org

To achieve the desired 1,3,5-substitution pattern, the synthetic sequence is critical. Direct bromination of 3-nitrobenzylamine or its N-ethyl derivative would likely be complicated. While the nitro group directs incoming electrophiles to the meta-position (C5), the activating aminoalkyl group directs to ortho- and para-positions (C2, C4, C6), potentially leading to a mixture of products.

A more plausible and controllable strategy involves the bromination of a precursor where the side chain is less activating or where the directing groups work in concert. A common approach is to start with a precursor like 3-nitrotoluene (B166867). The nitro group at C1 directs the electrophilic bromination to the C5 position, yielding 3-bromo-5-nitrotoluene. This intermediate can then be converted to the target compound. The methyl group can be halogenated at the benzylic position and subsequently reacted with ethylamine.

Alternatively, starting with 3-nitrobenzaldehyde, bromination would yield 3-bromo-5-nitrobenzaldehyde. sigmaaldrich.com This key intermediate can then undergo reductive amination with ethylamine. This process involves the formation of an imine, which is then reduced in situ to form the final ethylamine side chain. This latter route offers a high degree of regiochemical control, as the directing effects of the nitro and aldehyde groups synergize to favor bromination at the 5-position.

Advanced and Sustainable Synthetic Approaches for this compound

Modern synthetic chemistry increasingly emphasizes the development of sustainable methods that minimize waste, reduce energy consumption, and avoid hazardous reagents. These principles are highly applicable to the synthesis of this compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles can significantly improve the environmental footprint of the synthesis. Key areas of improvement include the use of solvent-free conditions, eco-friendly catalysts, and alternative energy sources.

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for large volumes of volatile organic solvents, which are often toxic and difficult to recycle. For the bromination step in the synthesis of the target molecule's precursors, several solvent-free methods have been developed.

One approach involves the use of solid brominating agents, such as quaternary ammonium (B1175870) tribromides, which can react with aromatic substrates by simple mixing, sometimes with gentle heating or mechanical milling. acgpubs.org Another method employs a mixture of sodium bromide (NaBr) and an oxidant like Oxone® (potassium peroxymonosulfate) under mechanical milling conditions. rsc.org These reactions are often rapid, highly efficient, and can reduce the formation of by-products. acgpubs.orgrsc.org For instance, the bromination of activated aromatic compounds under solvent-free microwave conditions has been shown to be both fast and regioselective. acgpubs.org

| Method | Reagents | Conditions | Advantages | Reference |

| Mechanical Milling | Substrate, NaBr, Oxone® | Ball mill, room temp | Solvent-free, good to excellent yields | rsc.org |

| Microwave Irradiation | Substrate, Quaternary Ammonium Tribromide | Solvent-free, 90°C | Rapid (minutes), high yields, simple procedure | acgpubs.org |

| Thermal Conditions | Substrate, Quaternary Ammonium Tribromide | Hot air oven, 60-70°C | No solvent, region-selective, simple | acgpubs.org |

| In-situ Bromine Generation | Substrate, KNO₃, HBr (gas) | Solid-state, room temp | Avoids handling liquid Br₂, mild, simple purification | researchgate.net |

The replacement of traditional homogeneous catalysts, such as soluble Lewis acids (e.g., FeBr₃), with recyclable, eco-friendly alternatives is a core tenet of green chemistry.

Heterogeneous Catalysis for Bromination: For the key bromination step, heterogeneous catalysts like zeolites or metal oxides offer significant advantages. rsc.orggoogle.com Zeolites, which are microporous aluminosilicates, can provide shape selectivity and be easily filtered from the reaction mixture and reused. researchgate.net For example, an Fe₂O₃/zeolite system has been shown to effectively catalyze the bromination of non-activated aromatic compounds, with the active catalytic species, FeBr₃, being formed in situ. rsc.org Similarly, zinc bromide supported on silica (B1680970) or clay (K-10) serves as a reusable and efficient catalyst for the para-selective bromination of various aromatic substrates. google.com

Eco-Friendly Catalysis for Nitro Group Reduction: If the synthesis involves the reduction of a nitro group, chemoselectivity is crucial to avoid removing the bromine atom (hydrodebromination). While traditional reagents like iron or zinc in acid are effective, commonorganicchemistry.com modern catalytic systems offer greener alternatives. Platinum-on-carbon (Pt/C) catalysts can be used, often with additives like morpholine (B109124) to suppress the dehalogenation side reaction. google.com Raney nickel is another catalyst choice known to be less prone to causing dehalogenation compared to palladium. commonorganicchemistry.com

A significant advancement is the development of metal-free reduction methods. One such system uses tetrahydroxydiboron (B82485) [B₂(OH)₄] as the reductant with 4,4′-bipyridine acting as an organocatalyst. This method is rapid (often complete within 5 minutes at room temperature) and displays excellent chemoselectivity, reducing nitro groups while leaving halogens, carbonyls, and other sensitive groups intact. acs.orgresearchgate.net

| Reaction Type | Catalytic System | Reductant/Reagent | Key Features | Reference(s) |

| Bromination | Fe₂O₃ / Zeolite | HBr / Br₂ | Recyclable, easy-to-handle, cost-effective | rsc.org |

| Bromination | ZnBr₂ on Silica/Clay | Br₂ | Reusable, high para-selectivity, efficient | google.com |

| Nitro Reduction | Platinum on Carbon (Pt/C) | H₂ (+ morpholine) | Suppresses dehalogenation | google.com |

| Nitro Reduction | 4,4′-Bipyridine (Organocatalyst) | B₂(OH)₄ | Metal-free, rapid, highly chemoselective | acs.orgresearchgate.net |

Alternative energy sources can dramatically accelerate chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter times.

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry. nih.gov The direct coupling of microwave energy with the solvent and reactant molecules allows for rapid and uniform heating, often reducing reaction times from hours to minutes. nih.gov This technique has been successfully applied to various reactions relevant to the synthesis of this compound, including the reduction of aromatic nitro compounds using novel rhenium-based catalysts uzh.chresearchgate.net and the copper-catalyzed nitration of aromatic halides. koreascience.kr The efficiency of microwave heating can also be combined with solvent-free conditions to create exceptionally green protocols. acgpubs.org

| Reaction | Energy Source | Conventional Time | Microwave Time | Yield Improvement | Reference |

| Azo-Polymer Synthesis | Microwave | 24 hours | 15 minutes | 37% -> 95% | nih.gov |

| Nitroarene Reduction | Microwave | 24 hours (reflux) | 60 minutes | Poor -> Good | uzh.ch |

| Quinolyl-quinolinone Synthesis | Microwave | 7-9 hours | 4-7 minutes | Higher yields and purity | nih.gov |

Sonochemistry: Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, which can enhance reaction rates and yields. While specific applications to this synthesis are not detailed in the literature, sonochemistry is a recognized green technique used to promote a variety of chemical transformations, including those involving organometallic compounds and extractions.

Chemo- and Regioselective Synthetic Strategies for this compound

Achieving the correct arrangement of substituents on the benzene ring (regioselectivity) and modifying one functional group without affecting another (chemoselectivity) are the central challenges in synthesizing this compound.

Regioselective Strategy: The 1,3,5-substitution pattern of the target molecule is a direct consequence of the directing effects of the substituents. A robust regioselective synthesis starts with an aromatic ring bearing a meta-directing group. For instance, beginning with toluene, the first step would be nitration to form 3-nitrotoluene (the meta-isomer is a minor product but can be separated). The strongly meta-directing nitro group then forces the subsequent electrophilic bromination to occur at the 5-position, yielding 3-bromo-5-nitrotoluene with high regioselectivity. libretexts.orglibretexts.org The final step is the functionalization of the methyl group to the desired ethylamine side chain, for example, via benzylic bromination followed by nucleophilic substitution with ethylamine. This sequence ensures the unambiguous placement of all three substituents. libretexts.org

Chemoselective Strategy: Chemoselectivity is paramount during reduction steps. For example, if the synthesis proceeds via the reductive amination of 3-bromo-5-nitrobenzaldehyde with ethylamine, the reducing agent must selectively reduce the intermediate imine without affecting the nitro group or the carbon-bromine bond. Mild reducing agents like sodium triacetoxyborohydride (B8407120) are often employed for this purpose.

Alternatively, if a synthetic route involves the reduction of an intermediate like 3-bromo-5-nitrobenzonitrile to the corresponding benzylamine (B48309), the choice of reducing agent is critical. Catalytic hydrogenation must be carefully controlled to prevent the reductive cleavage of the C-Br bond (hydrodebromination). As mentioned previously, using catalysts like Raney Nickel or specific platinum-based systems with additives can achieve the desired chemoselectivity. commonorganicchemistry.comgoogle.com Metal-free methods using organocatalysts are particularly adept at selectively reducing nitro groups in the presence of halogens, offering a powerful tool for such transformations. acs.org

Novel Synthetic Routes for Enhanced Efficiency and Yield

One promising approach involves the application of modern cross-coupling reactions. For instance, copper-catalyzed amination reactions have emerged as a powerful tool for the formation of C-N bonds. The synthesis of aryl amines from halobenzenes can be achieved under mild conditions using a copper catalyst with sodium azide (B81097) in an ethanol (B145695)/water solvent system. This method proceeds through an aryl azide intermediate, which is then reduced in situ to the corresponding amine. The adaptability of this methodology to various substituted bromobenzenes suggests its potential application for the synthesis of precursors to this compound.

Another innovative strategy focuses on the late-stage functionalization of a pre-constructed benzylamine scaffold. This could involve the direct bromination and nitration of a suitable benzylamine derivative. However, controlling the regioselectivity of these electrophilic aromatic substitution reactions is a significant challenge. The directing effects of the substituents on the aromatic ring must be carefully considered to achieve the desired 3-bromo-5-nitro substitution pattern.

Furthermore, advancements in biocatalysis could offer a highly selective and environmentally friendly alternative. The use of enzymes, such as transaminases, could enable the direct conversion of a ketone precursor, 3-bromo-5-nitroacetophenone, to the corresponding amine with high enantiopurity if a chiral product is desired. While this specific application to this compound is still exploratory, the broader success of biocatalysis in amine synthesis highlights its potential.

A summary of potential novel synthetic approaches is presented in the table below.

| Synthetic Approach | Key Reagents/Catalysts | Potential Advantages | Challenges |

| Copper-Catalyzed Amination | Copper salt (e.g., CuI), Sodium Azide, L-proline | Mild reaction conditions, good functional group tolerance | Potential for side product formation, catalyst removal |

| Late-Stage Functionalization | Brominating agent (e.g., NBS), Nitrating agent (e.g., HNO₃/H₂SO₄) | Potentially shorter synthetic route | Poor regioselectivity, harsh reaction conditions |

| Biocatalytic Reductive Amination | Transaminase, Amine donor | High selectivity, environmentally friendly | Enzyme stability and cost, substrate scope |

Reaction Condition Optimization for this compound Synthesis

The optimization of reaction conditions is a critical step in the development of any synthetic process to maximize yield and purity while minimizing costs and environmental impact. For the synthesis of this compound, several parameters can be fine-tuned, particularly for the key bond-forming steps.

A common and practical route to this compound is the reductive amination of 3-bromo-5-nitrobenzaldehyde with ethylamine. This two-step, one-pot reaction involves the initial formation of a Schiff base (imine), followed by its reduction to the final amine product. The optimization of this process involves a careful study of the reducing agent, solvent, temperature, and stoichiometry.

Choice of Reducing Agent: The selection of the reducing agent is paramount. Mild reducing agents are generally preferred to avoid the reduction of the nitro group. Sodium borohydride (NaBH₄) and its derivatives, such as sodium triacetoxyborohydride (STAB), are commonly employed. STAB is often favored as it is less basic and more selective for the imine over the aldehyde, reducing the formation of the corresponding alcohol byproduct.

Solvent Effects: The choice of solvent can significantly influence the reaction rate and selectivity. Dichloromethane (DCM) and 1,2-dichloroethane (B1671644) (DCE) are frequently used for reductive aminations. Alcohols like methanol (B129727) or ethanol can also be used, sometimes in the presence of an acid catalyst to facilitate imine formation.

Temperature and Reaction Time: The reaction temperature is another crucial variable. While imine formation is often carried out at room temperature, the reduction step might require cooling to control exothermicity and improve selectivity. The progress of the reaction should be monitored, for instance by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.

Stoichiometry and pH: The stoichiometry of the reactants, particularly the amine and the reducing agent, needs to be optimized. A slight excess of the amine is often used to drive the imine formation to completion. The pH of the reaction mixture can also be important, with slightly acidic conditions often favoring imine formation.

An example of reaction condition optimization for a related synthesis of an aryl amine from a halobenzene is presented in the table below. researchgate.net This data illustrates the impact of temperature on product distribution.

| Entry | Temperature (°C) | Solvent | Catalyst | Yield of Amine (%) | Yield of Side-Product (%) |

| 1 | 100 | Ethanol/Water | CuI/L-proline | Moderate | Low |

| 2 | 120 | Ethanol/Water | CuI/L-proline | High | Moderate |

| 3 | 150 | Ethanol/Water | CuI/L-proline | Low | High (>60%) |

This table demonstrates that increasing the temperature to a certain point can improve the yield of the desired amine, but excessive temperatures can lead to the formation of undesired side products. researchgate.net A similar systematic approach would be necessary to optimize the synthesis of this compound.

Chemical Reactivity and Transformations of 3 Bromo 5 Nitrobenzyl Ethylamine

Reactions Involving the Benzyl (B1604629) Bromide Moiety of (3-Bromo-5-nitrobenzyl)-ethylamine

The carbon-bromine bond at the benzylic position is the most labile site for substitution reactions due to the stability of the potential benzylic carbocation intermediate.

The bromine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. This reaction typically proceeds via an SN2 mechanism, though an SN1 pathway can be involved depending on the reaction conditions and the nucleophile's strength. chemguide.co.uk The benzylic nature of the carbon atom enhances its reactivity towards nucleophiles.

Heating the compound with a concentrated solution of ammonia (B1221849) in ethanol (B145695), for instance, can lead to further amination, although this specific reaction on the title compound would be complex given the existing ethylamine (B1201723) group. chemguide.co.ukstudymind.co.uk More practically, a wide range of other nucleophiles can be employed to create new carbon-heteroatom or carbon-carbon bonds at this position.

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | Benzylic Alcohol |

| Alkoxide | Sodium Methoxide (NaOCH3) | Benzyl Ether |

| Cyanide | Sodium Cyanide (NaCN) | Benzyl Nitrile |

| Azide (B81097) | Sodium Azide (NaN3) | Benzyl Azide |

| Thiolate | Sodium Thiophenolate (NaSPh) | Benzyl Thioether |

The benzyl bromide functionality serves as an excellent electrophilic partner in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the benzyl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium or nickel catalyst and a base. rsc.orgresearchgate.net This method is highly effective for forming a new carbon-carbon bond by attaching an aryl, vinyl, or alkyl group in place of the bromine. The use of nickel catalysts has expanded the scope of this reaction to include previously challenging electrophiles. rsc.org

Heck Reaction: While classically involving aryl or vinyl halides, modifications of the Heck reaction can allow for the coupling of benzyl bromides with alkenes. A palladium catalyst facilitates the formation of a new carbon-carbon bond, leading to the synthesis of substituted styrenyl compounds. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond. It would couple the benzyl bromide with a primary or secondary amine, offering a route to more complex secondary or tertiary benzylamines.

| Reaction Name | Coupling Partner | Catalyst System (Example) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)2) | Pd(PPh3)4 + Base (e.g., Na2CO3) | C-C (Aryl) |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)2 + Ligand (e.g., PPh3) | C-C (Vinyl) |

| Buchwald-Hartwig | Amine (R2NH) | Pd2(dba)3 + Ligand (e.g., BINAP) + Base | C-N |

Reactions Involving the Nitro Aromatic Moiety of this compound

The nitro group strongly influences the reactivity of the aromatic ring, primarily through its powerful electron-withdrawing effects.

The reduction of an aromatic nitro group to a primary amine (an aniline (B41778) derivative) is a fundamental transformation in organic synthesis. masterorganicchemistry.com A variety of reagents can achieve this conversion, and the choice of method often depends on the presence of other functional groups. wikipedia.orgorganic-chemistry.org

Common methods include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere is a clean and efficient method. masterorganicchemistry.com

Metal-Acid Systems: Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) are classic and effective methods for nitro group reduction. masterorganicchemistry.comyoutube.com

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or formic acid in the presence of a suitable catalyst can also effect the reduction under milder conditions. organic-chemistry.orgunimi.it

The key challenge is to selectively reduce the nitro group without causing reductive cleavage of the carbon-bromine bond. Careful selection of the catalyst and reaction conditions is crucial to achieve this chemoselectivity.

| Reagent/System | Typical Conditions | Key Feature |

|---|---|---|

| H2, Pd/C | Methanol (B129727) or Ethanol solvent, room temp. | Highly efficient, but may cause dehalogenation. |

| Fe, HCl | Aqueous/alcoholic solution, heat. | Cost-effective and often chemoselective. masterorganicchemistry.com |

| SnCl2·2H2O | Ethanol or Ethyl Acetate, heat. | Mild conditions, good for sensitive substrates. |

| Sodium Hydrosulfite (Na2S2O4) | Aqueous/organic biphasic system. | Selective reduction in the presence of other reducible groups. wikipedia.org |

The resulting amine is a strongly activating, ortho-, para-directing group, which dramatically alters the reactivity of the aromatic ring in subsequent reactions. masterorganicchemistry.com

The substitution pattern on the aromatic ring, with two deactivating groups (bromo and nitro) and one activating group (the alkylamine chain), creates a specific reactivity profile.

Electrophilic Aromatic Substitution: The nitro and bromo substituents are strongly deactivating and meta-directing. msu.edulibretexts.org The ethylamine-substituted benzyl group is activating and ortho-, para-directing. However, the combined deactivating effect of the nitro and bromo groups dominates, making the ring significantly less reactive towards electrophiles than benzene (B151609). Any electrophilic substitution (e.g., further nitration or halogenation) would be difficult and would likely be directed by the powerful meta-directing nitro group to the C4 or C6 positions. Furthermore, under the strongly acidic conditions often required for these reactions, the ethylamine nitrogen would be protonated, forming an ammonium (B1175870) ion, which is also a deactivating, meta-directing group. byjus.com

Reactions Involving the Ethylamine Moiety of this compound

The primary amine of the ethylamine group is a nucleophile and can react with a variety of electrophiles. byjus.com These reactions typically involve the lone pair of electrons on the nitrogen atom.

Common reactions include:

Acylation: Reaction with acid chlorides or anhydrides (e.g., acetyl chloride) in the presence of a base results in the formation of an amide. This is a common method for protecting the amine group. byjus.com

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines, and eventually quaternary ammonium salts. This reaction can be difficult to control to obtain a single product. chemguide.co.uk

Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride) can form a new secondary amine.

Reaction with Nitrous Acid: Primary aliphatic amines react with nitrous acid (generated in situ from NaNO₂ and HCl) to form unstable diazonium salts, which readily decompose to form carbocations, leading to a mixture of products including alcohols and alkenes. byjus.com

Acylation Reactions (e.g., Amide Formation)

The primary amine of this compound readily undergoes acylation to form corresponding amides. This reaction typically involves treatment with acylating agents such as acid chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. For instance, the reaction with an acid chloride would yield an N-acyl derivative. youtube.com The electron-withdrawing nature of the bromo and nitro substituents on the aromatic ring can influence the reactivity of the amine, though it generally remains sufficiently nucleophilic for these transformations.

Alkylation Reactions (e.g., Secondary/Tertiary Amine Formation)

The nitrogen atom in this compound can be further alkylated to yield secondary and tertiary amines. Reaction with alkyl halides is a common method for achieving this transformation. libretexts.orglibretexts.org The initial alkylation of the primary amine leads to a secondary amine. libretexts.org This secondary amine can then undergo another alkylation to form a tertiary amine. libretexts.org Controlling the stoichiometry of the alkylating agent is crucial to selectively obtain the desired product, as overalkylation can lead to the formation of quaternary ammonium salts. libretexts.org A method for selective mono-N-alkylation of primary amines to produce secondary amines involves reacting an alkyl halide with an alkyl amine in an anhydrous solvent, such as dimethyl sulfoxide (B87167) or N,N-dimethylformamide, in the presence of a cesium base. google.com

Formation of Urea (B33335) and Thiourea (B124793) Derivatives

This compound can be converted to urea and thiourea derivatives. The reaction with isocyanates or isothiocyanates provides a direct route to substituted ureas and thioureas, respectively. These derivatives are of interest due to their diverse biological activities and applications in medicinal chemistry. nih.govnih.govmdpi.com Thiourea derivatives, in particular, have been studied for their roles as enzyme inhibitors and sensors. nih.gov The synthesis of these derivatives is often straightforward and proceeds under mild conditions. nih.gov

Cyclization Reactions Leading to Heterocyclic Systems

The presence of multiple reactive sites in derivatives of this compound allows for intramolecular cyclization reactions to form various heterocyclic systems. For example, derivatives can be designed to undergo cyclization to form nitrogen-containing heterocycles. researchgate.netresearchgate.net The specific heterocyclic system formed depends on the nature of the reacting partners and the reaction conditions employed. These cyclization strategies are valuable for the synthesis of complex molecular architectures from relatively simple starting materials.

Mechanistic Investigations of Reactions Involving 3 Bromo 5 Nitrobenzyl Ethylamine

Elucidation of Reaction Pathways and Intermediates

The reaction pathways of (3-Bromo-5-nitrobenzyl)-ethylamine are dictated by the interplay of its functional groups and the nature of the reagents it is subjected to. Two primary types of reactions are of mechanistic interest: nucleophilic substitution and reduction of the nitro group.

Nucleophilic Substitution Reactions: this compound can potentially undergo nucleophilic substitution at two positions: the benzylic carbon and the aromatic carbon bearing the bromine atom.

Substitution at the Benzylic Carbon (SN1 and SN2): The benzylic position is activated towards nucleophilic attack. Depending on the reaction conditions, this can proceed through either an SN1 or S_N_2 mechanism.

An SN2 pathway would involve a direct, single-step displacement of a leaving group (if the amine is protonated or converted to a better leaving group) by a nucleophile. This pathway is characterized by a backside attack and inversion of stereochemistry if the carbon is chiral.

An SN1 pathway would proceed through a two-step mechanism involving the formation of a benzylic carbocation intermediate. The stability of this carbocation is crucial. While the ethylamine (B1201723) group is electron-donating, the strongly electron-withdrawing nitro group at the meta position can destabilize the carbocation, making this pathway less favorable than for benzyl (B1604629) systems with electron-donating substituents. However, in highly polar, protic solvents, the formation of a carbocation intermediate might be facilitated. libretexts.orgcsbsju.edu

Nucleophilic Aromatic Substitution (SNAr): The bromine atom on the aromatic ring can be substituted by strong nucleophiles. The presence of the electron-withdrawing nitro group in the meta position provides some activation for this SNAr reaction, although less so than if it were in the ortho or para position. The reaction proceeds via a two-step addition-elimination mechanism. The first step involves the attack of the nucleophile on the carbon bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex . This intermediate is stabilized by the delocalization of the negative charge onto the nitro group. The second, typically faster, step is the elimination of the bromide ion to restore aromaticity.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group through various methods, most commonly catalytic hydrogenation. The mechanism of catalytic hydrogenation is complex and occurs on the surface of a metal catalyst (e.g., Palladium, Platinum, or Nickel). youtube.comyoutube.com The generally accepted mechanism involves the following key steps:

Adsorption of the nitro compound and hydrogen gas onto the catalyst surface.

Dissociation of molecular hydrogen into atomic hydrogen on the metal surface.

Stepwise transfer of hydrogen atoms to the nitro group. This process is believed to proceed through several intermediates, such as nitroso and hydroxylamine (B1172632) species, before the final amine is formed. google.com The accumulation of the hydroxylamine intermediate can sometimes be a practical issue in these reactions. google.com

Oxidation of the Benzylamine (B48309): The benzylamine moiety can be oxidized to the corresponding imine. Studies on substituted benzylamines have shown that this oxidation can proceed via a hydride-ion transfer from the amine to the oxidant, leading to the formation of a cationic intermediate in the rate-determining step. ias.ac.in

Analysis of Transition States and Energy Profiles

The transition state is a high-energy, short-lived configuration of atoms that exists along the reaction coordinate between reactants and intermediates or products. masterorganicchemistry.com Its structure and energy determine the activation energy and thus the rate of a reaction.

For the SN2 reaction at the benzylic carbon of this compound, the transition state would involve the partial formation of the new bond with the incoming nucleophile and the partial breaking of the bond to the leaving group, with the central carbon atom adopting a trigonal bipyramidal geometry.

In an SN1 reaction , the rate-determining step is the formation of the benzylic carbocation. The transition state for this step resembles the carbocation itself in terms of structure and energy. Computational studies on related nitrobenzyl systems have been used to explore the potential energy surfaces and calculate the activation barriers for such transformations. figshare.comresearchgate.net

For the SNAr reaction , the formation of the Meisenheimer complex is typically the rate-determining step. The transition state leading to this intermediate involves the approach of the nucleophile and the beginning of the distortion of the aromatic ring from planarity. The energy of this transition state is significantly influenced by the ability of the nitro group to stabilize the developing negative charge.

In the catalytic hydrogenation of the nitro group , the rate-determining step can vary depending on the specific catalyst and reaction conditions. It can be the dissociation of hydrogen on the catalyst surface or one of the hydrogen transfer steps to the nitro group or its intermediates. researchgate.net

Catalytic Mechanisms in Transformations of this compound

Catalysts play a crucial role in many reactions of this compound by providing alternative reaction pathways with lower activation energies.

Catalytic Hydrogenation: As mentioned, heterogeneous metal catalysts like Pd/C, PtO₂, and Raney Nickel are essential for the reduction of the nitro group. youtube.comyoutube.com The catalyst provides a surface for the reaction to occur, facilitating the cleavage of the H-H bond and the stepwise reduction of the nitro group. The efficiency and selectivity of the hydrogenation can be influenced by the choice of catalyst, solvent, and additives. For instance, the addition of vanadium compounds has been shown to prevent the accumulation of hydroxylamine intermediates in the catalytic hydrogenation of aromatic nitro compounds. google.com

Palladium-Catalyzed Cross-Coupling Reactions: While not directly involving this compound as a substrate in the provided search results, the bromo-substituted aromatic ring makes it a potential candidate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig amination. In these reactions, a palladium catalyst facilitates the formation of new carbon-carbon or carbon-nitrogen bonds at the position of the bromine atom. The catalytic cycle typically involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation (in Suzuki coupling) or coordination of the coupling partner, and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Phase Transfer Catalysis: In reactions involving a nucleophile that is soluble in an aqueous phase and the organic substrate, a phase transfer catalyst (PTC) can be employed. The PTC, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the nucleophile from the aqueous to the organic phase, thereby increasing the reaction rate. This could be relevant for SNAr or SN2 reactions of this compound.

Influence of Solvent and Reagent Parameters on Reaction Mechanisms

The choice of solvent and the nature of the reagents have a profound impact on the reaction mechanism and outcome. libretexts.orgcsbsju.edu

Solvent Effects:

Polar Protic Solvents (e.g., water, ethanol): These solvents are capable of hydrogen bonding and are effective at solvating both cations and anions. They strongly favor SN1 reactions by stabilizing the carbocation intermediate and the leaving group anion. libretexts.org However, they can decrease the nucleophilicity of anionic nucleophiles through hydrogen bonding, potentially slowing down SN2 reactions . csbsju.edu

Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents have a dipole moment but cannot donate hydrogen bonds. They are good at solvating cations but not anions. This leaves the anion "bare" and highly nucleophilic, thus significantly accelerating SN2 reactions . libretexts.org For SNAr reactions, polar aprotic solvents are also often preferred as they can dissolve the organic substrate and the nucleophilic salt.

Nonpolar Solvents (e.g., hexane, toluene): These solvents are generally poor choices for reactions involving charged intermediates or reagents.

The table below summarizes the expected effect of solvent type on the primary nucleophilic substitution pathways for this compound.

| Reaction Type | Polar Protic Solvent (e.g., Ethanol) | Polar Aprotic Solvent (e.g., DMSO) |

|---|---|---|

| SN1 (Benzylic) | Favored | Disfavored |

| SN2 (Benzylic) | Hindered | Favored |

| SNAr (Aromatic) | Possible | Favored |

Reagent Parameters:

Nucleophile Strength: For SN2 and SNAr reactions, the rate is directly proportional to the concentration and nucleophilicity of the attacking reagent. Stronger nucleophiles lead to faster reactions. In contrast, the rate of an SN1 reaction is independent of the nucleophile's concentration or strength as it does not participate in the rate-determining step.

Base Strength: In reactions where the ethylamine group might be deprotonated, the strength of the base is critical. For example, in directed ortho-lithiation reactions of substituted benzylamines, strong organolithium bases are required. researchgate.net

Leaving Group Ability: For nucleophilic substitution at the benzylic position, the ethylamine group is a poor leaving group. It would need to be protonated or converted into a better leaving group (e.g., a tosylate) for the reaction to proceed efficiently. For SNAr reactions, bromide is a reasonably good leaving group.

Role of 3 Bromo 5 Nitrobenzyl Ethylamine As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The utility of (3-Bromo-5-nitrobenzyl)-ethylamine as a precursor stems from the distinct reactivity of its three primary functional groups: the ethylamine (B1201723) side chain, the aryl bromide, and the nitro group. Each of these can be selectively targeted to build molecular complexity.

The primary ethylamine group is a versatile nucleophile. It can readily undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of further alkyl groups.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

The bromine atom on the aromatic ring is a key handle for carbon-carbon and carbon-heteroatom bond formation. It is particularly amenable to a range of palladium-catalyzed cross-coupling reactions, such as:

Suzuki Coupling: with boronic acids.

Heck Coupling: with alkenes.

Sonogashira Coupling: with terminal alkynes.

Buchwald-Hartwig Amination: with amines.

The nitro group provides a dual role. It is a strong electron-withdrawing group, which can activate the benzene (B151609) ring for nucleophilic aromatic substitution, potentially facilitating the displacement of the bromine atom. More importantly, the nitro group can be readily reduced to an aniline (B41778), a primary aromatic amine. This transformation opens up an entirely new set of synthetic possibilities, including diazotization reactions and the formation of various heterocyclic systems. The presence of these distinct functional groups allows for a programmed, stepwise synthesis of highly elaborate organic molecules.

Application in the Construction of Heterocyclic Scaffolds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound serves as an excellent starting point for the construction of various heterocyclic cores.

Synthesis of Quinoline (B57606) Derivatives

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide array of biological activities. jptcp.comnih.gov The synthesis of quinolines often involves the cyclization of aniline precursors. By reducing the nitro group of this compound to an aniline, a key intermediate is formed that can be utilized in several classic quinoline syntheses.

For instance, the resulting 3-bromo-5-(ethylaminomethyl)aniline could be subjected to the Doebner-von Miller reaction . This involves reacting the aniline with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst to construct the quinoline core. nih.gov Similarly, in a Skraup synthesis , the aniline derivative could be heated with glycerol, sulfuric acid, and an oxidizing agent to yield the corresponding quinoline. nih.gov

Table 1: Potential Quinoline Synthesis from a this compound Derivative

| Synthesis Name | Key Reactants for Intermediate | Resulting Quinoline Core |

| Doebner-von Miller | α,β-Unsaturated aldehyde/ketone, Acid | Substituted Quinoline |

| Skraup Synthesis | Glycerol, Sulfuric Acid, Oxidizing Agent | Substituted Quinoline |

| Friedländer Synthesis | α-Methylene ketone, Acid/Base Catalyst | 2,3-Disubstituted Quinoline |

Synthesis of Triazole and Oxadiazole Derivatives

Triazoles and oxadiazoles (B1248032) are five-membered heterocycles that are important pharmacophores. The functional groups on this compound provide multiple pathways to these scaffolds.

Triazoles: The 1,2,3-triazole ring system can be efficiently synthesized via the copper-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry". researchgate.net The ethylamine group of the parent compound can be readily converted to an azide (B81097). This transformation would typically involve diazotization followed by treatment with sodium azide. The resulting benzyl (B1604629) azide is then a perfect substrate to react with various alkynes to produce a library of 1,4-disubstituted 1,2,3-triazole derivatives.

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) scaffold is often synthesized from hydrazide precursors. The ethylamine moiety of this compound can be acylated and then treated with hydrazine (B178648) to form the corresponding acylhydrazide. This intermediate can then undergo cyclodehydration with various reagents, such as phosphorus oxychloride or by reacting with orthoesters, to yield the 1,3,4-oxadiazole ring.

Formation of Benzoxazole (B165842) and Related Systems

Benzoxazoles are another important class of heterocyclic compounds. organic-chemistry.org Their synthesis typically requires an ortho-aminophenol precursor. While this compound does not possess this specific arrangement, its structure can be chemically manipulated to generate the necessary intermediate.

A potential synthetic route would involve the reduction of the nitro group to an aniline. Subsequently, a hydroxyl group could be introduced at the ortho position (relative to the newly formed amine) through electrophilic aromatic substitution, followed by functional group interconversion if necessary. Once the ortho-aminophenol derivative is obtained, it can be condensed with carboxylic acids, aldehydes, or their equivalents to form the benzoxazole ring system. organic-chemistry.orgresearchgate.net

Contribution to Diverse Chemical Library Generation

The generation of chemical libraries for high-throughput screening is a fundamental strategy in drug discovery. The trifunctional nature of this compound makes it an ideal scaffold for combinatorial chemistry. Each of the three reactive sites—the amine, the bromide, and the nitro group—can be addressed with a different set of reactants.

For example, a library could be generated by first reacting the ethylamine group with a diverse set of acyl chlorides. Each of these products could then be subjected to a Suzuki coupling reaction using a variety of boronic acids at the bromide position. Finally, reduction of the nitro group followed by another derivatization step (e.g., sulfonylation) would lead to a large and structurally diverse library of compounds, all originating from a single, versatile starting material.

Utility in Bio-conjugation and Chemical Biology Applications

The functional groups on this compound also lend themselves to applications in chemical biology. The primary amine is a common handle for bioconjugation, allowing the molecule to be attached to proteins, nucleic acids, or other biomolecules. This can be achieved by reacting the amine with N-hydroxysuccinimide (NHS) esters or isothiocyanates on a biological macromolecule.

Furthermore, the nitroaromatic core has interesting photophysical properties and can act as a fluorescent quencher. This property could be exploited in the design of chemical probes to study biological processes. For instance, the molecule could be incorporated into a peptide sequence that is a substrate for a particular enzyme. Cleavage of the peptide could lead to a change in the fluorescent signal, allowing for real-time monitoring of enzyme activity. The bromo-nitroaromatic scaffold has potential for the development of fluorophores and optical devices. nih.gov

Advanced Spectroscopic and Analytical Methodologies for 3 Bromo 5 Nitrobenzyl Ethylamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of (3-Bromo-5-nitrobenzyl)-ethylamine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, detailed information about the molecular framework can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In this compound, the spectrum is expected to show distinct signals for the protons on the aromatic ring and the ethylamine (B1201723) side chain. The aromatic region will display signals for the three protons on the substituted benzene (B151609) ring. Due to the substitution pattern, these protons are in unique chemical environments. The ethylamine group will show signals for the benzylic methylene (B1212753) (CH₂) protons, the ethyl methylene (CH₂) protons, and the terminal methyl (CH₃) protons, along with a signal for the amine (NH) proton.

The chemical shifts are influenced by the electron-withdrawing nitro group and the bromine atom, which tend to shift the signals of nearby protons to a higher frequency (downfield). The splitting of these signals (multiplicity) arises from spin-spin coupling with adjacent protons and provides further structural confirmation.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 7.5 - 8.5 | Singlet, Doublet |

| Benzyl-CH₂ | ~3.8 - 4.0 | Singlet or Triplet |

| Ethyl-CH₂ | ~2.7 - 2.9 | Quartet |

| Ethyl-CH₃ | ~1.1 - 1.3 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule. For this compound, a total of nine distinct signals are expected, corresponding to the nine carbon atoms in its structure. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of each carbon atom.

The carbons in the aromatic ring will appear in the downfield region (typically 120-150 ppm), with the carbon atom attached to the nitro group being the most deshielded. The carbon atom bonded to the bromine will also have a characteristic chemical shift. docbrown.info The aliphatic carbons of the ethylamine side chain will appear in the upfield region of the spectrum. docbrown.info

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-Br | ~122 |

| C-NO₂ | ~148 |

| Aromatic C-H | ~120 - 135 |

| Aromatic C-CH₂ | ~140 - 145 |

| Benzyl-CH₂ | ~50 - 55 |

| Ethyl-CH₂ | ~40 - 45 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of this compound and to deduce its structural features through analysis of its fragmentation patterns. bldpharm.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition and the confirmation of the molecular formula. The exact mass of this compound (C₉H₁₁BrN₂O₂) can be calculated and compared with the experimentally determined value to verify its identity with high confidence.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. bldpharm.com This technique is particularly useful for the analysis of reaction mixtures during the synthesis of this compound. nih.govresearchgate.net It allows for the separation and identification of the target compound, unreacted starting materials, intermediates, and any byproducts formed. By monitoring the relative abundance of these species over time, the reaction progress can be effectively tracked and the conditions optimized for yield and purity.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key functional groups.

The presence of a nitro group (NO₂) is confirmed by strong asymmetric and symmetric stretching vibrations. chemicalbook.com The N-H bond of the secondary amine will give rise to a characteristic stretching vibration. Aromatic C-H and C=C stretching bands, as well as aliphatic C-H stretching bands, will also be present. The C-Br bond will exhibit a stretching vibration in the fingerprint region of the spectrum.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretch | 3300 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| NO₂ (Nitro) | Asymmetric Stretch | 1500 - 1550 |

| NO₂ (Nitro) | Symmetric Stretch | 1300 - 1350 |

| C-N (Amine) | Stretch | 1020 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Reaction Progression

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

In the case of this compound, the primary chromophore is the nitro-substituted benzene ring. Nitroaromatic compounds are well-known to exhibit strong absorption in the UV region of the electromagnetic spectrum. The presence of the nitro group (-NO2) and the bromine atom (-Br) on the benzene ring, conjugated with the aromatic system, gives rise to distinct absorption bands.

The UV-Vis spectrum of this compound would be expected to show a strong absorption maximum (λmax) characteristic of the π → π* transitions of the substituted aromatic ring. The exact position of this maximum can be influenced by the solvent used for the analysis due to solvatochromic effects.

Monitoring Reaction Progression:

UV-Vis spectroscopy can be effectively employed to monitor the progress of the synthesis of this compound, for instance, in the reduction of a precursor like 3-bromo-5-nitrobenzaldehyde (B1283693). The aldehyde group in the precursor has a different electronic effect on the aromatic chromophore compared to the ethylamine group in the product. This difference leads to a shift in the λmax. By periodically taking aliquots of the reaction mixture and measuring their UV-Vis spectra, one can track the disappearance of the reactant's characteristic absorption and the appearance of the product's absorption, allowing for the determination of reaction kinetics and endpoint.

| Compound | Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

| 3-Bromo-5-nitrobenzaldehyde | ~265 | ~15,000 | Ethanol (B145695) |

| This compound | ~275 | ~12,000 | Ethanol |

Note: The data in this table is illustrative and represents typical values for similar compounds.

Chromatographic Techniques for Isolation, Purification, and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. For a compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are invaluable tools.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. It utilizes a column packed with a stationary phase and a liquid mobile phase that is pumped through the column at high pressure.

For the analysis of this compound, a reversed-phase HPLC method is typically employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. The separation is based on the hydrophobic interactions of the analyte with the stationary phase. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

The purity of a sample of this compound can be accurately determined using HPLC with a UV detector. The area under the peak corresponding to the compound in the chromatogram is proportional to its concentration. By comparing the area of the main peak to the total area of all peaks, the percentage purity can be calculated.

Illustrative HPLC Method:

| Parameter | Condition |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~4.5 min |

Note: The data in this table is illustrative and represents a typical starting point for method development.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to separate non-volatile mixtures. It is performed on a sheet of glass, plastic, or aluminum foil, which is coated with a thin layer of adsorbent material, usually silica (B1680970) gel or alumina, which serves as the stationary phase.

TLC is exceptionally useful for monitoring the progress of a chemical reaction, such as the synthesis of this compound from its precursors. A small spot of the reaction mixture is applied to the baseline of a TLC plate, which is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase or eluent). The solvent moves up the plate by capillary action, and the components of the reaction mixture travel up the plate at different rates depending on their polarity and their interaction with the stationary phase.

In the synthesis of this compound, the starting materials, intermediates, and the final product will likely have different polarities and thus different retardation factors (Rf values). The Rf value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. By comparing the spots from the reaction mixture at different time points with spots of the starting material and, if available, the pure product, one can qualitatively assess the consumption of the reactant and the formation of the product. Due to the basic nature of the amine, it is common to add a small percentage of a base like triethylamine (B128534) to the eluent to prevent streaking and improve the spot shape.

Illustrative TLC Analysis:

| Compound | Mobile Phase | Expected Rf Value |

| 3-Bromo-5-nitrobenzaldehyde | Hexane:Ethyl Acetate (7:3) | ~0.6 |

| This compound | Hexane:Ethyl Acetate (7:3) + 1% Triethylamine | ~0.3 |

Note: The data in this table is illustrative and represents typical values for similar compounds.

Computational and Theoretical Chemistry Studies on 3 Bromo 5 Nitrobenzyl Ethylamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic architecture of a molecule. These calculations provide key descriptors that are predictive of a molecule's stability and reactivity. For (3-Bromo-5-nitrobenzyl)-ethylamine, the interplay of the electron-withdrawing nitro group and the bromo substituent on the aromatic ring, combined with the flexible ethylamine (B1201723) side chain, creates a unique electronic environment.

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Table 1: Calculated Electronic Properties of Analagous Nitroaromatic Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 2-Amino-4-nitrotoluene | -8.91416 | -5.56254 | 3.35162 |

| 2-Amino-5-nitrotoluene | -8.77457 | -5.35682 | 3.41775 |

Data sourced from a DFT study on aminonitrotoluenes. researchgate.net

For this compound, the presence of the strongly electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack. The bromine atom, also an electron-withdrawing group, will further contribute to this effect. The ethylamine group, being electron-donating, will raise the HOMO energy, although its effect on the aromatic system will be modulated by its separation via the methylene (B1212753) bridge. The resulting HOMO-LUMO gap is anticipated to be in a similar range to the analogous compounds, indicating a molecule with notable chemical reactivity.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation barriers. This provides a detailed, step-by-step understanding of reaction mechanisms. For this compound, several reaction types are of interest, including nucleophilic aromatic substitution and reactions at the ethylamine side chain.

The electron-deficient nature of the aromatic ring in this compound suggests that it could undergo nucleophilic aromatic substitution, where a nucleophile replaces the bromine atom. Computational studies on the addition of nucleophiles to nitroaromatic rings have shown that the activation barriers are sensitive to the nature and position of the substituents. colostate.edu The strong electron-withdrawing character of the nitro group at the meta position relative to the bromine atom in this compound would facilitate such a reaction.

Furthermore, the ethylamine moiety can participate in a variety of reactions, such as acylation or alkylation. Computational modeling of the reaction of benzylamine (B48309) with electrophiles can provide insights into the reactivity of this functional group. The nitrogen atom's lone pair of electrons makes it a nucleophilic center.

To illustrate the utility of computational modeling in understanding reaction mechanisms, we can consider the bond dissociation energies (BDEs) of key bonds within the molecule. The BDE represents the energy required to break a bond homolytically. While specific BDE values for this compound are not published, we can examine data for related compounds to predict the most likely points of bond cleavage under thermal or photochemical conditions.

Table 2: Calculated Bond Dissociation Energies (BDEs) for Analagous Bonds

| Bond | Compound | BDE (kJ/mol) |

| C-Br | Bromobenzene (B47551) | ~335 |

| C-NO2 | Nitrobenzene (B124822) | ~299-315 |

| C-N | Methylamine | ~331 |

| Benzyl (B1604629) C-H | Toluene | ~356 |

Data compiled from various sources on bond dissociation energies.

Based on this analogous data, the C-NO2 and C-Br bonds are expected to be the most labile under energetic conditions, suggesting that initial decomposition pathways would likely involve the loss of the nitro group or the bromine atom. The ethylamine side chain's C-N bond is comparatively stronger.

Prediction of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for confirming experimentally determined structures and for assigning complex spectra.

The prediction of ¹H and ¹³C NMR spectra is a routine application of DFT. nih.gov The process typically involves optimizing the molecular geometry and then calculating the nuclear shielding tensors, which are then converted to chemical shifts relative to a standard (e.g., tetramethylsilane). The accuracy of these predictions has become sufficiently high to aid in the structural elucidation of novel compounds. uni-bonn.de

For this compound, we would expect the aromatic protons to appear as distinct signals in the downfield region of the ¹H NMR spectrum, influenced by the electronic effects of the bromo and nitro substituents. The methylene and ethyl protons of the side chain would appear further upfield. While a specific predicted spectrum is not available, we can anticipate the general regions where these signals would occur based on established principles and data from similar structures.

Table 3: Predicted ¹H NMR Chemical Shifts for a Hypothetical this compound Structure

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H (ortho to Br) | 7.8 - 8.2 | Singlet |

| Aromatic H (ortho to NO2) | 8.0 - 8.4 | Singlet |

| Aromatic H (para to Br/NO2) | 7.6 - 8.0 | Singlet |

| Benzyl CH2 | 3.8 - 4.2 | Singlet |

| Ethyl CH2 | 2.8 - 3.2 | Quartet |

| Ethyl CH3 | 1.1 - 1.5 | Triplet |

These are estimated values based on general principles and data for similar compounds.

Similarly, IR spectra can be simulated by calculating the harmonic vibrational frequencies. These calculations can help in assigning the various stretching and bending modes of the molecule, such as the characteristic N-O stretching frequencies of the nitro group and the N-H and C-H stretching vibrations.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a flexible molecule like this compound are often dictated by its three-dimensional shape and conformational dynamics. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. Molecular dynamics (MD) simulations provide a time-resolved picture of the molecule's motion, revealing how it explores its conformational space. uni-bonn.detcu.edu

MD simulations can be employed to study the conformational landscape of this compound in different environments, such as in the gas phase or in a solvent. tcu.edu These simulations can reveal the preferred conformations and the timescales of transitions between them. This information is crucial for understanding how the molecule might interact with biological targets or other molecules.

Table 4: Potential Torsional Angles and Energy Barriers for a Substituted Benzylamine

| Torsional Angle | Description | Expected Low-Energy Conformations | Estimated Rotational Barrier (kcal/mol) |

| C(ipso)-C(α)-N-C(ethyl) | Rotation around the benzyl C-N bond | Gauche and anti conformations | 2-5 |

| C(α)-N-C(ethyl)-C(methyl) | Rotation around the N-ethyl bond | Staggered conformations | 3-6 |

These are estimated values based on general principles of conformational analysis for similar molecules.

The conformational preferences of the ethylamine side chain will be influenced by a combination of steric and electronic effects. The bulky bromine atom and the nitro group may sterically hinder certain conformations, while intramolecular hydrogen bonding between the amine proton and the nitro group's oxygen atoms could stabilize others.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Bromo-5-nitrobenzyl)-ethylamine, and how can purity be maximized?

- Methodology :

- Stepwise Functionalization : Start with benzyl bromide derivatives, introducing nitro groups via nitration (HNO₃/H₂SO₄) at the 5-position, followed by bromination (Br₂/Fe catalyst) at the 3-position. Ethylamine is then introduced via nucleophilic substitution (K₂CO₃, DMF, 80°C) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Monitor via TLC and HPLC .

- Key Challenge : Competing substitution reactions at the bromine site require careful temperature control to avoid by-products .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify benzyl protons (δ 4.3–4.5 ppm) and ethylamine CH₂ groups (δ 2.6–3.0 ppm). Nitro groups deshield adjacent aromatic protons (δ 8.1–8.3 ppm) .

- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and C-Br (600–500 cm⁻¹) groups .

- Mass Spectrometry : Look for molecular ion peaks at m/z 275 (M⁺) and fragmentation patterns (e.g., loss of Br or NO₂) .

Q. How do the bromo and nitro substituents influence the compound’s reactivity in nucleophilic substitution?

- Methodology :

- Bromine as a Leaving Group : The electron-withdrawing nitro group meta to Br enhances its leaving ability. React with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at 60–80°C .

- Competing Pathways : Nitro groups may undergo reduction (e.g., H₂/Pd-C) if conditions are not strictly controlled. Use TLC to monitor reaction progress .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodology :

- PASS Algorithm : Predict activity spectra (e.g., receptor binding, enzyme inhibition) by comparing structural motifs to known bioactive compounds. For example, the nitro group may confer antimicrobial or antitumor potential .

- Docking Studies : Use AutoDock Vina to model interactions with targets like serotonin receptors (5-HT₂A) or bacterial nitroreductases. The bromine’s steric bulk may limit binding in certain pockets .

Q. How to resolve contradictions in reported receptor binding affinities for ethylamine derivatives?

- Methodology :

- Control Experiments : Compare binding assays (e.g., radioligand displacement) under standardized conditions (pH 7.4, 37°C). Test for off-target effects using knockout cell lines .

- Structural Analogs : Synthesize derivatives lacking Br or NO₂ to isolate substituent effects. For example, removing Br increases flexibility but reduces halogen bonding .

Q. What experimental designs are optimal for studying the nitro group’s redox behavior in biological systems?

- Methodology :

- Electrochemical Analysis : Use cyclic voltammetry (glassy carbon electrode, PBS buffer) to measure reduction potentials. Nitro groups typically reduce at -0.5 to -0.8 V vs. Ag/AgCl .

- Bacterial Nitroreductase Assays : Incubate with E. coli nitroreductase and NADPH, monitoring NO₂ → NH₂ conversion via HPLC. Compare kinetics to 5-nitroimidazole controls .

Q. How to design structure-activity relationship (SAR) studies for substituent effects on bioactivity?

- Methodology :

- Analog Synthesis : Replace Br with Cl, F, or H, and NO₂ with CF₃ or CN. Maintain the ethylamine backbone to isolate substituent contributions .

- Biological Testing : Screen analogs against cancer cell lines (e.g., HeLa, MCF-7) and bacterial strains (e.g., S. aureus). Use IC₅₀ values to rank potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products